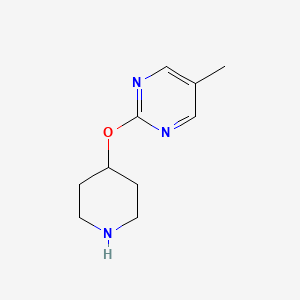

5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Übersicht

Beschreibung

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H15N3O . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-Methyl-2-(piperidin-4-yloxy)pyrimidine, often involves oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

The InChI code for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is 1S/C10H15N3O/c1-8-6-12-10 (13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen

Antidepressant Drug Design

5-Methyl-2-(piperidin-4-yloxy)pyrimidine, due to its structural features, including the piperidine and pyrimidine functional groups, is of interest in the design of antidepressant drugs. Piperidine and pyrimidine groups are often found in drugs targeting the 5-HT1A receptor, a key protein in the brain's serotonin system, which modulates the release of serotonin and other neurotransmitters. These functional groups are believed to contribute to the activity of these drugs, making compounds like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine potential candidates for further research in this area (Wang et al., 2019).

Synthetic Applications in Medicinal Chemistry

The pyrimidine core, particularly structures like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The compound's structure allows for a wide range of applicability in creating medicinal compounds, with recent studies emphasizing its role in the development of new lead molecules through the use of diverse catalysts (Parmar et al., 2023).

Cancer Treatment Research

Fluorinated pyrimidines, which are structurally related to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine, play a significant role in cancer treatment. These compounds, including 5-Fluorouracil, are used to treat various cancers by inhibiting thymidylate synthase and other DNA- and RNA-modifying enzymes. The research into these compounds helps in understanding their mechanism of action and improving their efficacy in cancer treatment, highlighting the potential for 5-Methyl-2-(piperidin-4-yloxy)pyrimidine derivatives in this field (Gmeiner, 2020).

DNA Interaction Studies

Compounds like 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can also be of interest in the study of DNA interactions due to their structural affinity with DNA bases. For instance, Hoechst 33258, a compound with structural similarities, is known for its strong binding to the minor groove of double-stranded DNA. Such compounds are valuable in studying DNA structure, function, and the effects of minor groove binders on gene expression and chromatin structure (Issar & Kakkar, 2013).

Enzyme Inhibition for Diabetes Treatment

The structural motifs present in 5-Methyl-2-(piperidin-4-yloxy)pyrimidine are found in inhibitors targeting the DPP IV enzyme, a therapeutic target for type 2 diabetes. The inhibition of DPP IV helps in prolonging the action of incretin hormones, which play a crucial role in glucose metabolism. This highlights the potential for compounds with similar structures in the development of new antidiabetic drugs (Mendieta et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLTXIVAHBGIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperidin-4-yloxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

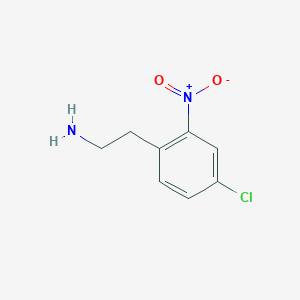

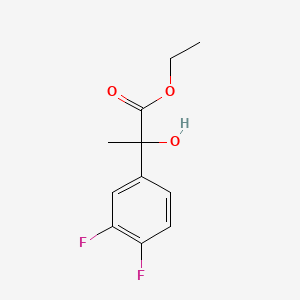

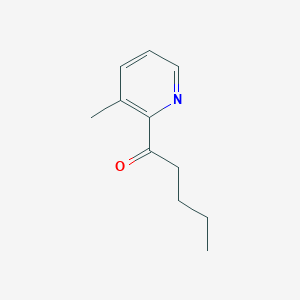

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)

![[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol](/img/structure/B1428088.png)

![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)